Kinase Selectivity Divergence from D-87503 Driven by Oxolan-2-ylmethyl Substitution
The pyridopyrazine-urea class demonstrates that the substituent attached to the non-pyrazine urea nitrogen is the primary determinant of kinase selectivity. The reference compound D-87503 (an aryl-substituted pyridopyrazine-urea) exhibits dual PI3K/Erk2 inhibition with IC50 values of 62 nM and 760 nM, respectively, while >30 other serine/threonine and tyrosine kinases remain unaffected at concentrations up to 10 µM [1]. The target compound replaces the aryl group with an oxolan-2-ylmethyl moiety. Although direct head-to-head kinase profiling data for the target compound are not publicly available, structure-activity relationship (SAR) analysis within the pyridopyrazine-urea series indicates that this oxolane modification is likely to produce a selectivity signature that differs from D-87503, potentially narrowing or broadening the kinase inhibition spectrum [1]. This SAR inference is supported by the observation that even subtle changes to the urea substituent in this series (e.g., replacement of phenyl with thiophene) result in complete loss of activity against one or both targets.
| Evidence Dimension | Kinase inhibition selectivity (PI3K and Erk2) |
|---|---|
| Target Compound Data | No direct kinase profiling data publicly available; predicted altered selectivity based on oxolan-2-ylmethyl substitution |
| Comparator Or Baseline | D-87503: Erk2 IC50 = 760 nM, PI3K IC50 = 62 nM; no inhibition of >30 other kinases at 10 µM |
| Quantified Difference | Cannot be quantified without direct experimental data; SAR suggests non-overlapping selectivity profile |
| Conditions | In vitro recombinant kinase assays (PI3K, Erk2) and ALPHA selectivity screen against >30 kinases |
Why This Matters
Procurement of the target compound offers access to a distinct selectivity node within the pyridopyrazine-urea chemical space, which is critical for experiments requiring differential kinase inhibition profiles.
- [1] Seipelt I, Claus E, Polymeropoulos EE, Schuster T, Czech M, Guenther E. Novel pyridopyrazine-urea derivatives are highly selective dual mechanism inhibitors of PI3K and Erk1/2. Cancer Research. 2006;66(8_Supplement):895. doi:10.1158/0008-5472.CAN-06-0895 View Source
